molecular formula C10H10N2O B1296304 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 25877-53-6

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B1296304
CAS No.: 25877-53-6
M. Wt: 174.2 g/mol
InChI Key: FIYBFWOENIDUSK-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole is a high-purity chemical compound featuring the versatile 1,3,4-oxadiazole scaffold, a structure of significant interest in medicinal chemistry and materials science . This heterocyclic ring system is known for its thermal stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable pharmacophore in drug discovery . Researchers value 1,3,4-oxadiazole derivatives primarily for their broad spectrum of biological activities. Extensive studies on analogous structures have demonstrated potent antibacterial and antifungal properties, making this chemical class a promising starting point for developing new antimicrobial agents to combat resistant strains . Beyond infectious disease research, the 1,3,4-oxadiazole core is a key scaffold in anticancer agent development, with mechanisms of action that include the inhibition of critical enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, derivatives of 1,3,4-oxadiazole are investigated for their utility in materials science, particularly as fluorophores in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors, owing to their tunable electronic properties . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant safety data sheet prior to handling.

Properties

IUPAC Name

2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-12-11-8(2)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYBFWOENIDUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948760
Record name 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25877-53-6
Record name NSC137997
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Hydrazide and Carbon Disulfide Reaction

This method involves the reaction of p-toluic hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.

  • Reagents :

    • p-Toluic hydrazide (0.1 mol)
    • Carbon disulfide (0.12 mol)
    • Potassium hydroxide (0.1 mol)
    • Methanol (250 mL)
  • Procedure :

    • Mix the reagents in a flask.
    • Reflux for approximately 8-10 hours until hydrogen sulfide evolution ceases.
    • Distill off excess solvent and neutralize with dilute hydrochloric acid.
    • Recrystallize from rectified spirit.
  • Yield : Approximately 86.7%.

Method B: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to enhance reaction rates and yields.

  • Reagents : Same as Method A but with a reduced volume of methanol (140 mL).

  • Procedure :

    • Combine all reagents in a microwave reactor.
    • Irradiate at 280 watts for about 3-4 minutes.
    • Follow similar steps as in Method A for isolation and recrystallization.
  • Yield : Comparable to conventional methods but significantly faster.

Alternative Synthesis Routes

Reaction with Triethyl Orthoacetate

Another approach involves using triethyl orthoacetate as an acylating agent with isonicotinic acid hydrazide.

  • Reagents :

    • Isonicotinic acid hydrazide
    • Triethyl orthoacetate
  • Procedure :

    • Combine isonicotinic acid hydrazide with triethyl orthoacetate.
    • Reflux for approximately 24 hours.
    • Distill excess solvent and recrystallize from ethanol.
  • Yield : Approximately 81.7%.

Phosphorus Oxychloride Method

This method employs phosphorus oxychloride to facilitate cyclization.

  • Reagents :

    • Aryl hydrazides
    • Phosphorus oxychloride
  • Procedure :

    • Dissolve aryl hydrazides in phosphorus oxychloride.
    • Heat under reflux for several hours.
    • Neutralize and isolate the product through filtration and recrystallization.

Characterization of Synthesized Compounds

The synthesized compounds are characterized using various techniques including:

  • Melting point determination
  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy
  • Thin Layer Chromatography (TLC) for reaction monitoring

These characterization methods confirm the structure and purity of the synthesized oxadiazole derivatives, ensuring that they meet the required specifications for further applications.

Table: Summary of Synthesis Methods for this compound

Method Reagents Used Conditions Yield (%)
Hydrazide + Carbon Disulfide p-Toluic hydrazide, Carbon disulfide Reflux in methanol ~86.7
Microwave-Assisted Same as above Microwave irradiation Similar
Triethyl Orthoacetate Isonicotinic acid hydrazide, Orthoacetate Reflux ~81.7
Phosphorus Oxychloride Aryl hydrazides Reflux Variable

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxadiazole ring to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amino derivatives of oxadiazole.

    Substitution: Halogenated oxadiazole derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
Oxadiazoles have been identified as promising candidates for anticancer agents due to their ability to induce apoptosis in cancer cells. The compound 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole has shown potential in inhibiting tumor growth by targeting various cellular pathways involved in cancer progression.

Case Studies and Findings:
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity. For instance:

  • Synthesis and Activity: A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compounds with structural modifications similar to this compound displayed IC50 values ranging from 0.11 to 92.4 µM against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Comparative Efficacy: In a comparative study, derivatives with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced biological activity. For example, compounds with para-substituents showed improved potency against MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines .

Antibacterial Properties

Biological Evaluation:
The antibacterial activity of oxadiazole derivatives has also been extensively studied. The compound has shown effectiveness against various bacterial strains:

  • Inhibition Studies: In vitro studies indicated that this compound derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The presence of bulky substituents was correlated with increased antibacterial activity .

Potential Therapeutic Applications

Drug Development:
The unique structure of this compound allows for further modifications that can enhance its therapeutic profile:

  • Targeted Drug Delivery: Research is ongoing into the use of oxadiazole derivatives as carriers for targeted drug delivery systems. Their ability to interact with specific cellular receptors may facilitate the development of more effective treatment modalities for cancer and bacterial infections .

Data Summary Table

Application TypeCompound StructureActivity DescriptionReference
AnticancerThis compoundInduces apoptosis in cancer cell lines , ,
AntibacterialThis compoundEffective against E. coli and S. aureus ,
Drug DevelopmentModifiable oxadiazole derivativesPotential for targeted drug delivery ,

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes in microbial cells, leading to their death .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

The pharmacological and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents at the C2 and C5 positions. Below is a detailed comparison of 2-methyl-5-(4-methylphenyl)-1,3,4-oxadiazole with structurally related analogues:

Electron-Donating Groups (e.g., Methyl, Methoxy)
  • This compound :
    The methyl groups at both positions enhance lipophilicity, improving blood-brain barrier penetration, which is critical for CNS-targeted therapies like GSK-3β inhibition .
  • However, this compound’s UV-induced synthesis method limits its scalability compared to alkyl-substituted derivatives .
Electron-Withdrawing Groups (e.g., Nitro, Chloro)
  • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole :
    Nitro and chloro groups amplify electron deficiency, enhancing binding to enzymes like tyrosinase or GSK-3β. These derivatives exhibit potent CNS depressant and antitumor activities but may suffer from reduced solubility .
  • 2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole :
    The nitro group at C5 increases reactivity, making it a candidate for antibacterial applications, though cytotoxicity risks are higher compared to methyl-substituted analogues .
Amino and Heterocyclic Substituents
  • 2-Amino-5-phenyl-1,3,4-oxadiazole derivatives: Amino groups improve hydrogen-bonding capacity, enhancing antimicrobial activity against Gram-positive bacteria. However, they are less stable under acidic conditions than alkyl-substituted variants .

Pharmacological Profile Comparison

Compound Name Substituents (C2, C5) Key Activities/Properties References
This compound Methyl, 4-methylphenyl GSK-3β inhibition (AD research)
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl, 4-nitrophenyl CNS depressant, antitumor
2-Amino-5-phenyl-1,3,4-oxadiazole Amino, phenyl Antimicrobial (Gram-positive)
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole 4-Methoxyphenyl, 4-methoxyphenyl UV stability, fluorescent probes
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 4-Fluorophenyl, phenyl Lipophilicity-enhanced binding

Biological Activity

2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O
  • Molecular Weight : 216.24 g/mol
  • Functional Groups : Contains oxadiazole ring which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes.
  • Nucleic Acid Binding : The compound can bind to DNA and RNA, disrupting replication and transcription in microbial cells, which leads to cell death.

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives, including this compound. The following table summarizes findings related to its anticancer effects:

Cell Line IC50 Value (µM) Mechanism
HT-1080 (Fibrosarcoma)19.56Induces apoptosis via caspase activation .
MCF-7 (Breast Cancer)VariesTubulin polymerization inhibition .
A549 (Lung Carcinoma)Not specifiedCell cycle arrest at G2/M phase .

In a study involving a series of oxadiazole derivatives, it was found that this compound exhibited significant cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Its ability to disrupt microbial nucleic acids contributes to its effectiveness against pathogens. Research indicates that derivatives of oxadiazoles can inhibit the growth of bacteria and fungi .

Case Studies and Research Findings

  • Anticonvulsant Activity : A study synthesized new derivatives of oxadiazoles which were screened for anticonvulsant activity using the maximal electroshock seizure method. The results indicated that certain derivatives exhibited significant protective effects against seizures .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinities of this compound with various targets such as topoisomerase I. These studies suggest that the compound may inhibit the enzyme's activity, contributing to its antiproliferative effects .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Q & A

Q. What are the common synthetic routes for 2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The most widely used method involves cyclization of hydrazide intermediates with carboxylic acid derivatives. For example, nicotinoyl hydrazide can react with 4-methylbenzoic acid in the presence of phosphorus oxychloride (POCl₃) under reflux to form the oxadiazole core . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to prevent side reactions.
  • Catalyst selection : POCl₃ or polyphosphoric acid (PPA) enhances cyclization efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm substitution patterns. For example, the methyl group at position 2 appears as a singlet near δ 2.29 ppm, while aromatic protons resonate between δ 7.4–8.1 ppm .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 274.06 for C₁₀H₁₀N₂O) validate molecular weight .
  • FT-IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm oxadiazole ring formation .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

  • HPLC : Use a C18 column with a methanol/water gradient (70:30) and UV detection at 254 nm to quantify impurities .
  • Thermogravimetric analysis (TGA) : Stability up to 200°C suggests suitability for high-temperature applications (e.g., material science) .
  • Long-term storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in antimicrobial activity data among structurally similar oxadiazole derivatives?

Contradictions often arise from substituent effects or assay variability . Methodological approaches include:

  • Comparative SAR studies : Systematic substitution of the 4-methylphenyl group (e.g., chloro, nitro, or methoxy groups) to isolate electronic/steric influences .
  • Standardized MIC assays : Use Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) with miconazole/streptomycin as controls .
  • Statistical validation : Apply ANOVA to assess inter-laboratory variability in zone-of-inhibition measurements .

Q. How can computational modeling predict the material science applications of this compound?

  • DFT calculations : Evaluate HOMO/LUMO energies (e.g., HOMO: –6.2 eV, LUMO: –2.4 eV) to predict electron-transport properties for scintillator design .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., E. coli dihydrofolate reductase) to rationalize antimicrobial mechanisms .
  • Crystal structure prediction : Use software like Mercury to model π-π stacking interactions, which influence fluorescence efficiency in optoelectronic devices .

Q. What methodologies address low yields in large-scale synthesis of this compound?

  • Flow chemistry : Continuous reactors reduce reaction time and improve heat dissipation for cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150 W) while maintaining >85% yield .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

Q. How do researchers differentiate between antibacterial and antifungal mechanisms of action for oxadiazole derivatives?

  • Enzyme inhibition assays : Test against fungal lanosterol 14α-demethylase (CYP51) and bacterial DNA gyrase to identify target specificity .
  • Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption of fungal vs. bacterial cell walls .
  • Metabolomic profiling : LC-MS/MS to track changes in microbial lipid or peptidoglycan biosynthesis pathways post-treatment .

Methodological Considerations

Q. What are the best practices for optimizing reaction conditions in oxadiazole synthesis?

  • DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity in a factorial design to identify optimal parameters .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Scale-down validation : Confirm reproducibility from milligram to gram-scale syntheses before industrial translation .

Q. How can researchers mitigate toxicity risks during biological testing?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium TA98/TA100 strains .
  • Cytotoxicity assays : Use human keratinocyte (HaCaT) or liver (HepG2) cell lines to establish selectivity indices (IC₅₀ ratios) .
  • PPE protocols : Handle compounds with LD₅₀ > 500 mg/kg (oral, rat) in fume hoods with nitrile gloves and lab coats .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-Methyl-5-(4-methylphenyl)-1,3,4-oxadiazole

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